(5E)-1-(4-chlorophenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-chlorophenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxybenzylidene group, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a pyrimidine-2,4,6-trione derivative. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and methoxybenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other pyrimidine derivatives that have similar structural features.
- Compounds such as 1-(4-chlorophenyl)-5-(4-methoxybenzylidene)pyrimidine-2,4,6-trione and 1-(4-chlorophenyl)-5-(4-methoxybenzyl)pyrimidine-2,4,6-trione share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
Molecular Formula |
C18H13ClN2O4 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-14-8-2-11(3-9-14)10-15-16(22)20-18(24)21(17(15)23)13-6-4-12(19)5-7-13/h2-10H,1H3,(H,20,22,24)/b15-10+ |
InChI Key |
RMFAKWGDVHOSGV-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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